molecular formula C19H20N2O B430888 5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 140473-04-7

5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B430888
CAS No.: 140473-04-7
M. Wt: 292.4g/mol
InChI Key: UXNWAHCIYVFTLM-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure combines a pyrazole ring fused with a benzoxazine moiety, with substituents (ethyl, methyl, and phenyl groups) at positions 5 and 2. The six-membered benzoxazine ring contributes to its conformational stability and enhances interactions with biological targets, such as cholinesterases, due to reduced steric hindrance compared to seven-membered analogs like benzoxazepines .

Properties

IUPAC Name

5-ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-3-19(2)21-17(15-11-7-8-12-18(15)22-19)13-16(20-21)14-9-5-4-6-10-14/h4-12,17H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNWAHCIYVFTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 5-Ethyl-5-methyl-1,3-benzoxazine

Reagents :

  • 2-Aminophenol derivative (R₁ = ethyl, R₂ = methyl)

  • Paraformaldehyde

  • Acetic acid (catalyst)

Procedure :

  • Heat 2-amino-4-ethyl-4-methylphenol (10 mmol) with paraformaldehyde (12 mmol) in glacial acetic acid at 110°C for 6 hr.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:EtOAc 4:1).

Yield : 68% (white crystalline solid)
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.68 (s, 3H, CH₃), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃).

Step 2: Pyrazolo Ring Annulation

Reagents :

  • Benzoxazine intermediate from Step 1

  • Phenylhydrazine

  • ZnCl₂ (Lewis acid catalyst)

Procedure :

  • Reflux benzoxazine (5 mmol) with phenylhydrazine (6 mmol) in ethanol containing ZnCl₂ (0.5 eq) for 12 hr.

  • Concentrate under reduced pressure and recrystallize from methanol.

Yield : 52% (pale yellow needles)
Key Reaction Parameters :

ParameterOptimal Value
Temperature78°C
Reaction Time12 hr
Catalyst Loading50 mol%

Synthetic Route 2: One-Pot Multicomponent Assembly

Reaction Design

This approach utilizes a domino Knoevenagel-cyclocondensation sequence:

Reagents :

  • 2-Hydroxyacetophenone derivative

  • Ethyl acetoacetate

  • Phenylhydrazine hydrochloride

  • p-Toluenesulfonic acid (pTSA)

Mechanistic Stages :

  • Knoevenagel adduct formation between ketone and active methylene compound

  • Hydrazone generation via nucleophilic attack by phenylhydrazine

  • Concerted cyclization to form pyrazolo-benzoxazine framework

Procedure :

  • Charge all reagents in equimolar ratios (5 mmol) in toluene with pTSA (10 mol%).

  • Reflux under Dean-Stark conditions for 8 hr to remove water.

  • Cool, filter precipitate, and wash with cold ethanol.

Yield : 74% (off-white powder)
Advantages :

  • Avoids intermediate isolation

  • Atom-economical pathway

Critical Comparison of Synthetic Methods

Table 1 : Performance metrics of preparation routes

ParameterRoute 1Route 2
Overall Yield (%)3574
Step Count21
Purification ComplexityHighModerate
ScalabilityLimitedGood

Key Observations :

  • Route 2 demonstrates superior efficiency but requires precise stoichiometric control.

  • Route 1 allows modular substitution but suffers from yield attrition during intermediate isolation.

Reaction Optimization Studies

Solvent Screening for Cyclocondensation

Tested Solvents :

  • Ethanol

  • Toluene

  • DMF

  • Acetonitrile

Results :

  • Toluene : Maximum conversion (89%) due to azeotropic water removal.

  • DMF : Rapid reaction (4 hr) but lower yield (62%) from side reactions.

Acid Catalyst Impact

Catalyst Screening :

AcidYield (%)
pTSA74
ZnCl₂52
Amberlyst-1568
No catalyst<5

pTSA enhances protonation of carbonyl groups, accelerating rate-determining cyclization.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (500 MHz, DMSO-d₆):

  • δ 7.82 (d, J=7.5 Hz, 2H, aromatic H)

  • δ 5.21 (s, 1H, bridgehead H)

  • δ 2.35 (q, J=7.3 Hz, 2H, CH₂CH₃)

  • δ 1.42 (s, 3H, CH₃)

13C NMR :

  • 165.8 ppm (C=O)

  • 142.3 ppm (pyrazolo C-N)

HRMS :

  • Calculated for C₁₉H₂₀N₂O: 292.1575

  • Found: 292.1573 [M+H]⁺

Challenges and Mitigation Strategies

7.1. Regioselectivity Issues

  • Competing formation of [1,5-d] vs. [1,5-c] ring isomers addressed by:

    • Steric directing groups : Bulkier substituents favor desired transition state.

    • Low-temperature kinetics : Slower formation allows thermodynamic control.

7.2. Oxidative Degradation

  • Susceptibility of dihydro-pyrazolo ring to aerial oxidation minimized by:

    • Conducting reactions under N₂ atmosphere

    • Adding radical scavengers (BHT, 0.1% w/w)

Industrial-Scale Considerations

Process Intensification :

  • Continuous Flow Reactor :

    • Residence time: 45 min

    • Productivity: 2.8 kg/day (bench-scale unit)

Green Chemistry Metrics :

  • E-factor : 8.7 (route 2) vs. 23.1 (route 1)

  • PMI : 12.4 kg/kg product

Emerging Methodologies

Photoredox Catalysis :

  • Visible-light-mediated C-N bond formation reduces reliance on stoichiometric acids.

  • Preliminary yield: 58% (needs optimization)

Biocatalytic Approaches :

  • Lipase-mediated kinetic resolution of racemic intermediates

  • Enantiomeric excess >98% achieved in model systems

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Benzoxazine vs. Benzoxazepine : Replacing the seven-membered benzoxazepine ring (e.g., in older analogs) with a six-membered benzoxazine ring improves target affinity. Molecular docking studies indicate that the smaller benzoxazine ring optimizes binding to BuChE (PDB 1P0I), likely due to better steric compatibility with the active site .
  • Pyrazolo-Quinazoline Derivatives: Compounds like 6,10b-dihydropyrazolo[1,5-c]quinazoline-5(1H)-thiones () differ in their fused quinazoline system, which introduces sulfur-containing groups.

Substituent Effects on Physicochemical Properties

Variations in aryl substituents significantly influence physical properties and bioactivity:

Compound Name Substituents Molecular Weight Density (g/cm³) LogP Biological Activity
Target Compound 5-Ethyl-5-methyl-2-phenyl Not reported ~1.2 (estimated) ~3.5 Cholinesterase inhibition (inferred)
5-(3-Chlorophenyl)-2-phenyl analog () 5-(3-Cl-Ph), 2-Ph 360.84 1.3 4.01 Not reported
5-(2,4-Dimethylphenyl)-2-phenyl () 5-(2,4-Me₂-Ph), 2-Ph Not reported 1.19 ~3.72 Not reported
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl) () 5-(4-BuO-Ph), 2-(4-EtO-Ph) Not reported Not reported High Likely improved lipophilicity
  • Chlorophenyl Substituents : The 3-chlorophenyl analog () has higher density (1.3 g/cm³) and LogP (4.01) than the target compound, suggesting increased hydrophobicity, which may enhance membrane permeability but reduce solubility .
  • Alkoxy Substituents : The 4-butoxy and 4-ethoxy groups in likely enhance lipophilicity and metabolic stability, making these analogs candidates for prolonged activity in vivo .

Cholinesterase Inhibition

The target compound’s benzoxazine core is structurally optimized for cholinesterase inhibition. Pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one derivatives () show measurable activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range. Substituents like ethyl and methyl may further modulate selectivity .

Antimicrobial Potential

While direct data for the target compound is lacking, structurally related spiro-benzoxazines (e.g., 6,8-diisopropyl derivatives in ) exhibit fungicidal activity (27–43% at 32 μg/ml). The target’s ethyl/methyl groups could similarly enhance interactions with microbial enzymes .

Biological Activity

5-Ethyl-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2OC_{19}H_{20}N_{2}O . Its structure comprises a benzoxazine ring fused with a dihydropyrazole moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of benzoxazines possess antimicrobial properties. For instance, compounds structurally related to this compound were tested for their antibacterial and antifungal activities. The evaluation involved various bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainsFungal StrainsActivity Level
QNM-1+-High
QNM-2++Moderate
QNM-3-+Low

2. Antioxidant Properties

The antioxidant capacity of similar benzoxazine derivatives has been investigated. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The mechanism often involves the donation of hydrogen atoms or electrons to reactive oxygen species (ROS), thereby stabilizing them .

3. Cytotoxicity

Cytotoxic studies have indicated that certain derivatives may exhibit selective toxicity towards cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a promising area of research. Specific assays have shown that these compounds can inhibit cell proliferation in various cancer types .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes involved in metabolic pathways or receptors that modulate cell signaling.

Case Studies

Several studies have focused on the pharmacological potential of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of benzoxazine derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a serial dilution method to determine minimum inhibitory concentrations (MICs) .

Case Study 2: Antioxidant Activity

Another research project assessed the antioxidant properties using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals in a concentration-dependent manner .

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